Indole N-Isopropyl Substitution: Steric Differentiation from the Canonical N-Pentyl Pharmacophore
The target compound carries an isopropyl (branched C3) substituent on the indole nitrogen, whereas the vast majority of high-potency indole- and indazole-based SCRAs—including JWH-018, AB-FUBINACA, ADB-FUBINACA, 5F-AB-PINACA, and 5F-ADB-PINACA—feature linear N-pentyl or 5-fluoropentyl tails [1]. Systematic SAR studies of 5F-AB-PINACA and 5F-ADB-PINACA analogs have established that CB1 binding affinity (Ki) varies from 0.32 nM (optimal tail fit) to >10,000 nM (sterically incompatible tails), with the cyclic and branched alkyl tails of CUMYL-CBMICA and CUMYL-CPrMICA showing substantially reduced or negligible CB1 activity [2]. The N-isopropyl group on the target compound represents a sterically constrained, branched alkyl tail that is structurally uncharacterized within the indole-3-acetamide class [3].
| Evidence Dimension | Indole N-alkyl tail structure vs. CB1 binding affinity |
|---|---|
| Target Compound Data | N-isopropyl (branched C3) indole tail; no published CB1 Ki or EC₅₀ data available |
| Comparator Or Baseline | 5F-AB-PINACA (N-(5-fluoropentyl)-indazole-3-carboxamide): CB1 Ki = 0.32 nM; CUMYL-PINACA (cumyl head, N-pentyl indazole): CB1 EC₅₀ = 0.15 nM; CUMYL-CBMICA (branched tail analog): substantially reduced CB1 activity vs. linear pentyl analogs [2] |
| Quantified Difference | Linear N-pentyl or 5-fluoropentyl tails confer CB1 Ki/EC₅₀ values in the sub-nanomolar range; branched or cyclic tails reduce CB1 activity by 10- to >1,000-fold (class-level SAR inference) [2] |
| Conditions | Comparative CB1 binding (radioligand displacement) and functional (β-arrestin 2 recruitment, membrane potential) assays in HEK293T cells transiently expressing human CB1 receptors [2] |
Why This Matters
The isopropyl tail differentiates this compound from all pentyl/fluoropentyl-bearing reference standards, making it indispensable for laboratories validating analytical methods capable of resolving branched-tail from linear-tail SCRA isomers.
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- [2] Sparkes E, Cannaert A, Pike E, et al. Defining steric requirements at CB1 and CB2 cannabinoid receptors using synthetic cannabinoid receptor agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and their analogues. ACS Chem Neurosci. 2022;13(8):1281-1295. doi:10.1021/acschemneuro.2c00034 View Source
- [3] Deventer MH, Norman C, Reid R, McKenzie C, Nic Daeid N, Stove CP. In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs. Forensic Sci Int. 2023;343:111565. doi:10.1016/j.forsciint.2023.111565 View Source
